
Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4O. It is a derivative of pyrimidine, characterized by the presence of a chlorophenoxy group at the 5-position and amino groups at the 2- and 4-positions of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-chlorophenol with 2,4-diaminopyrimidine. One common method includes the following steps:
Formation of 4-chlorophenoxy intermediate: 4-chlorophenol is reacted with a suitable base, such as sodium hydroxide, to form the 4-chlorophenoxy anion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution reactions: The amino groups at the 2- and 4-positions can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce hydroxylated or quinone derivatives .
Applications De Recherche Scientifique
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal chemistry: It is used as a core structure for designing inhibitors of dihydrofolate reductase, an enzyme targeted in anti-tubercular drug development.
Biological studies: The compound is studied for its potential antimicrobial and anticancer activities.
Materials science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby interfering with the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and cell division . The compound’s structure allows it to bind to the enzyme’s active site, blocking its function and leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but lacks the chlorophenoxy group.
2,4-Diamino-5-phenylpyrimidine: Contains a phenyl group instead of a chlorophenoxy group.
2,4-Diamino-5-(4-methoxyphenoxy)pyrimidine: Similar structure with a methoxy group instead of a chloro group
Uniqueness
5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing compounds with enhanced biological activity and selectivity .
Propriétés
Numéro CAS |
7331-20-6 |
|---|---|
Formule moléculaire |
C10H9ClN4O |
Poids moléculaire |
236.66 g/mol |
Nom IUPAC |
5-(4-chlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)16-8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) |
Clé InChI |
APTANHMYYZPGNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CN=C(N=C2N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



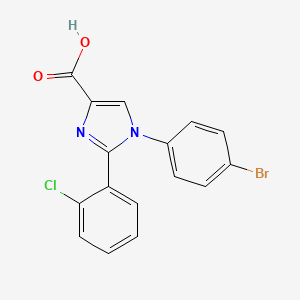

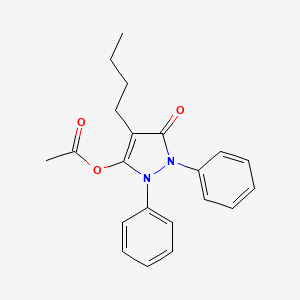
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
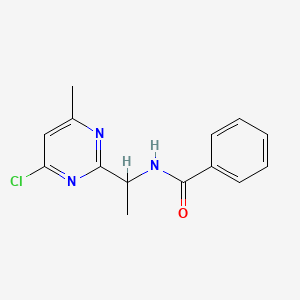
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
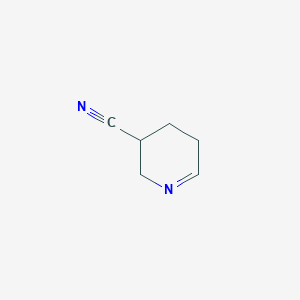
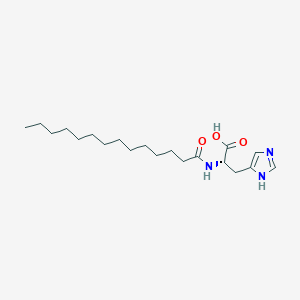

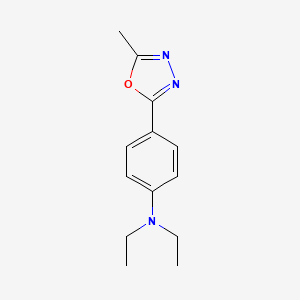
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
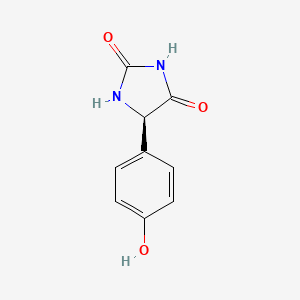
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
